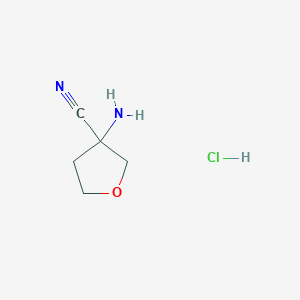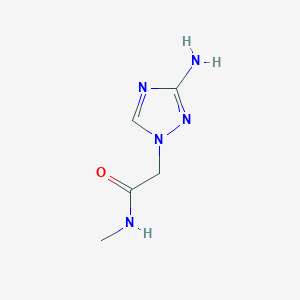
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid
Übersicht
Beschreibung
“3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a compound involved in the regulation of GATA3 DNA binding activity in Th2 cells .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 221.28 . It is a solid .Wissenschaftliche Forschungsanwendungen
Occurrence and Fate in Aquatic Environments
Parabens, which are structurally related to benzoic acid derivatives, have been extensively reviewed for their presence in water bodies, indicating their ubiquitous nature due to the widespread use in consumer products. These compounds are known to be relatively well eliminated from wastewater but persist at low concentrations in effluents and can be found in surface water and sediments. Their occurrence raises questions about the environmental impact and necessitates further research on their fate and behavior in aquatic environments (Haman et al., 2015).
Pharmacological Activities
Research into gallic acid, a natural phenolic compound, highlights its anti-inflammatory properties and potential as a treatment for inflammation-related diseases. Studies on its pharmacokinetics, toxicity, and mechanisms of action suggest that it could serve as a candidate for therapeutic applications, indicating a similar potential for research into related benzoic acid derivatives for pharmaceutical use (Bai et al., 2020).
Synthesis and Chemical Impurities
The synthesis of pharmaceutical impurities, such as those related to proton pump inhibitors like omeprazole, involves complex organic reactions where compounds similar to "3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid" could play a role as intermediates or reactants. Such studies are crucial for understanding the formation of impurities and optimizing pharmaceutical synthesis processes (Saini et al., 2019).
Environmental and Health Risks of Organic Pollutants
The enzymatic treatment of organic pollutants using redox mediators showcases an application area where related compounds could act as substrates or mediators. This approach is gaining interest for its potential in the remediation of recalcitrant compounds in wastewater, indicating a broader application of benzoic acid derivatives in environmental sciences (Husain & Husain, 2007).
Wirkmechanismus
Target of Action
The primary targets of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid are the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid, also known as Pyrrothiogatain, inhibits the DNA-binding activity of GATA3 and other members of the GATA family . This inhibition disrupts the interaction between GATA3 and SOX4 .
Biochemical Pathways
The inhibition of GATA3 and other GATA family proteins by 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid significantly suppresses Th2 cell differentiation . The compound also inhibits the expression and production of Th2 cytokines .
Result of Action
The result of the action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid is the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This could potentially alter immune responses, as Th2 cells and cytokines play a significant role in the immune system.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)12-8-11(14(16)17)6-7-13(12)18-3/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAHKNCENUBZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)

amine hydrochloride](/img/structure/B1526130.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)

![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)


![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)



![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)